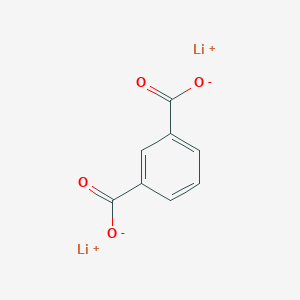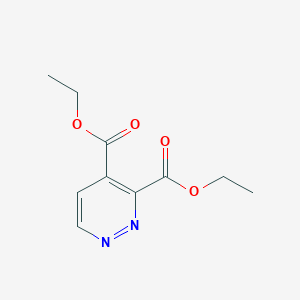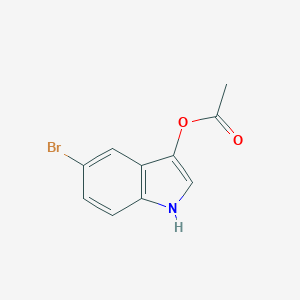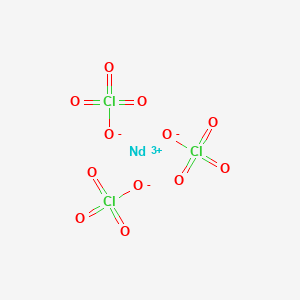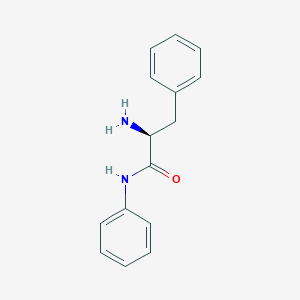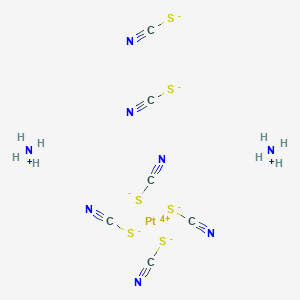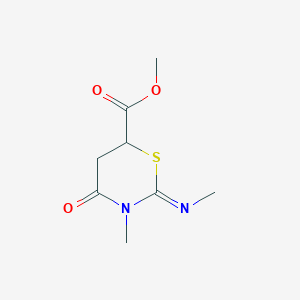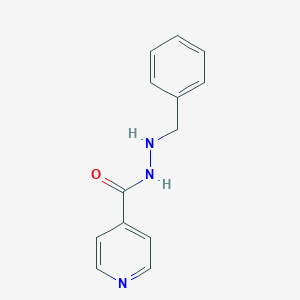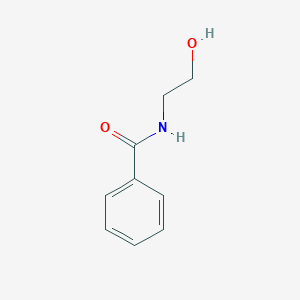
N-(2-Hydroxyethyl)benzamide
概要
説明
N-(2-Hydroxyethyl)benzamide is a benzamide derivative, a class of compounds known for their diverse range of biological activities. While the specific compound N-(2-Hydroxyethyl)benzamide is not directly studied in the provided papers, benzamide derivatives are generally of significant interest due to their potential pharmacological properties, including antimicrobial and antioxidant activities.
Synthesis Analysis
The synthesis of benzamide derivatives is a well-documented process, often involving the reaction of an amine with a carboxylic acid or its derivatives. For instance, the synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide was reported using readily available reagents, showcasing the accessibility of such compounds . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and evaluated for their biological activities . These studies demonstrate the versatility and adaptability of benzamide synthesis, which could be applied to the synthesis of N-(2-Hydroxyethyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction and spectroscopy. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating its crystallization in a triclinic system . The crystal structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)-hydrazinyl]carbonyl}-phenyl)benzamide was also determined, revealing interesting features such as intramolecular hydrogen bonds . These analyses provide insights into the three-dimensional arrangement of atoms within the benzamide framework, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of substituents such as hydroxyl or nitro groups can significantly affect the reactivity of the benzamide core. For instance, the study of 2-amino-N-(2-hydroxyphenyl)benzamide highlighted the inductive and supramolecular effects influencing its reactivity . The ability to form hydrogen bonds and other non-covalent interactions plays a role in the chemical behavior of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The presence of functional groups such as hydroxyl, nitro, or amino groups can impact properties like solubility, melting point, and reactivity. The study of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into its spectroscopic characteristics and mass spectrometry profile, which are indicative of its physical and chemical properties . Additionally, the synthesis and characterization of various benzamide derivatives, including their antibacterial and antifungal activities, shed light on their potential as bioactive molecules .
科学的研究の応用
Field
This application falls under the field of Materials Science and Engineering , specifically in the study of corrosion inhibition .
Application Summary
“N-(2-Hydroxyethyl)benzamide” and its derivatives have been studied for their potential as corrosion inhibitors for carbon steel in hydrochloric acid solution . This is particularly relevant in industries where equipment is exposed to corrosive environments, such as the oil and gas industry .
Methods and Procedures
The study involved the synthesis of two new acrylamide derivatives, including “N-(2-Hydroxyethyl)benzamide”. These chemicals were investigated as corrosion inhibitors for carbon steel in a 1 M HCl medium using a chemical method (mass loss), and electrochemical techniques including potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS) .
Results and Outcomes
The results showed that the acrylamide derivatives work well as corrosion inhibitors, with inhibition efficacy reaching 94.91–95.28% at 60 ppm for the derivatives respectively . Their inhibition depends mainly on their concentration and temperature of the solution . These derivatives function as mixed-type inhibitors that physically adsorb on the carbon steel surface in accordance with the Langmuir adsorption isotherm .
Synthesis of New Hybrid Molecules and Biomaterials
Field
This application falls under the field of Applied Microbiology and Biotechnology .
Application Summary
“N-(2-Hydroxyethyl)benzamide” could potentially be used in the synthesis of new hybrid molecules and biomaterials . This is particularly relevant in the development of new materials with unique properties .
Synthesis of New Hybrid Molecules and Biomaterials
Field
This application falls under the field of Applied Microbiology and Biotechnology .
Application Summary
“N-(2-Hydroxyethyl)benzamide” could potentially be used in the synthesis of new hybrid molecules and biomaterials . This is particularly relevant in the development of new materials with unique properties .
Zeolites Synthesis
Field
This application falls under the field of Materials Science and Engineering , specifically in the study of zeolites synthesis .
Application Summary
“N-(2-Hydroxyethyl)benzamide” could potentially be used in the synthesis of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
Safety And Hazards
According to the safety data sheet provided by Sigma-Aldrich, N-(2-Hydroxyethyl)benzamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSYUNLBFSOENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341036 | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)benzamide | |
CAS RN |
16405-21-3, 18838-10-3 | |
| Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

